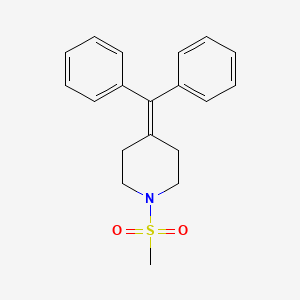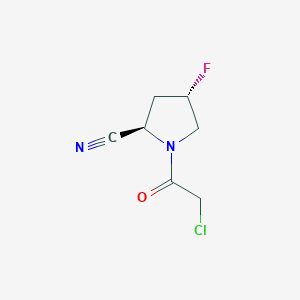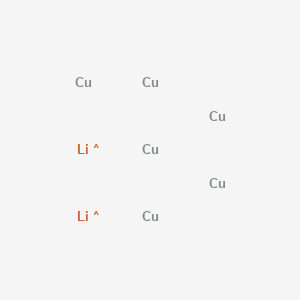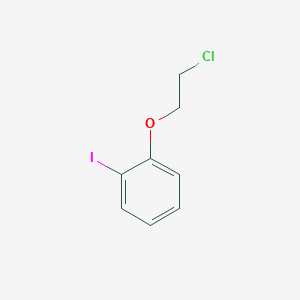
1-(2-Chloroethoxy)-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of both chloroethoxy and iodo substituents on the benzene ring
準備方法
The synthesis of 1-(2-Chloroethoxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-iodophenol is replaced by the chloroethoxy group.
Synthetic Route:
- Dissolve 2-iodophenol in a suitable solvent, such as acetone or ethanol.
- Add 2-chloroethanol and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
1-(2-Chloroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
2. Oxidation and Reduction:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products like quinones or carboxylic acids.
- Reduced products with dehalogenated benzene rings.
科学的研究の応用
1-(2-Chloroethoxy)-2-iodobenzene has several applications in scientific research:
1. Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various substituted benzene derivatives.
2. Medicinal Chemistry:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
3. Materials Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers and other advanced materials for enhanced performance.
4. Chemical Biology:
- Studied for its interactions with biological macromolecules.
- Used in the design of probes and sensors for biological applications.
作用機序
The mechanism of action of 1-(2-Chloroethoxy)-2-iodobenzene depends on its specific application and the target molecules involved
1. Covalent Bond Formation:
- The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects.
2. Non-Covalent Interactions:
- The benzene ring and halogen substituents can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, with target molecules.
3. Pathways Involved:
- The specific pathways and molecular targets involved in the compound’s action are subject to ongoing research and may vary depending on the context of its use.
類似化合物との比較
1-(2-Chloroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1. 2-(2-Chloroethoxy)ethanol:
- Similar in structure but lacks the iodo substituent.
- Used as a solvent and intermediate in organic synthesis.
2. 2-Chloroethanol:
- A simpler compound with only a chloroethoxy group.
- Commonly used in the production of ethylene oxide and other chemicals.
3. 1-(2-Chloroethoxy)-4-iodobenzene:
- An isomer with the iodo substituent at the para position.
- May exhibit different reactivity and applications due to the positional isomerism.
Uniqueness:
- The presence of both chloroethoxy and iodo substituents on the benzene ring makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
特性
CAS番号 |
646054-37-7 |
|---|---|
分子式 |
C8H8ClIO |
分子量 |
282.50 g/mol |
IUPAC名 |
1-(2-chloroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChIキー |
FHWUZSCULXGHQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


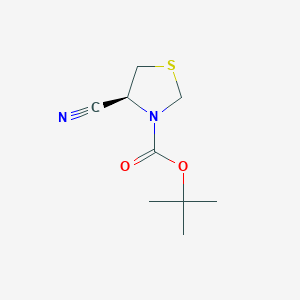
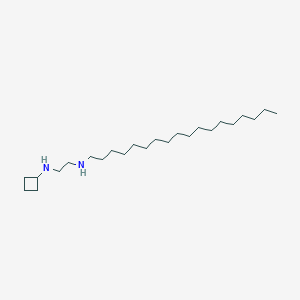
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
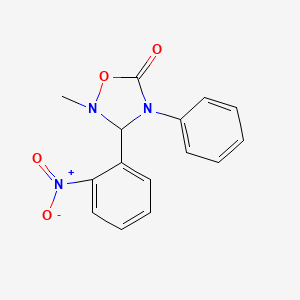
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
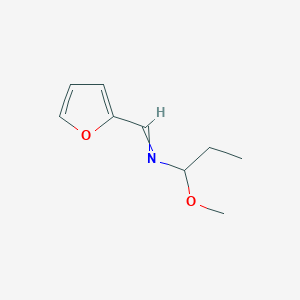
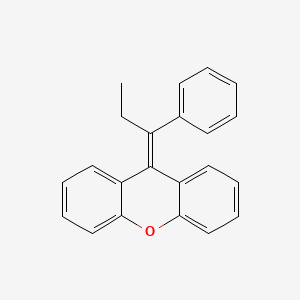
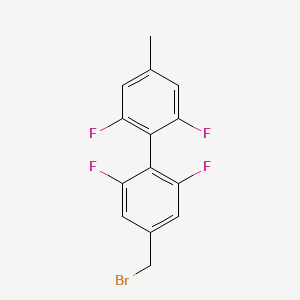
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
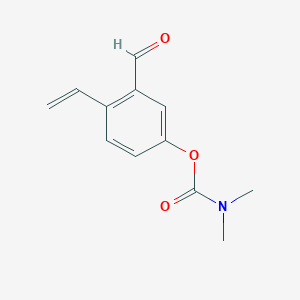
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
